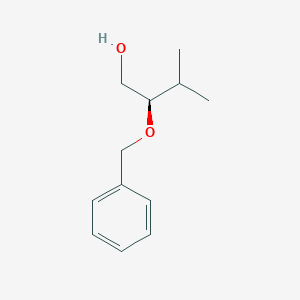

(2R)-2-(Benzyloxy)-3-methylbutan-1-ol

Description

(2R)-2-(Benzyloxy)-3-methylbutan-1-ol is a chiral secondary alcohol characterized by a benzyl ether group and a branched alkyl chain. Its molecular formula is C₁₂H₁₈O₂ (molecular weight: 206.27 g/mol), featuring a stereogenic center at the C2 position. This compound is typically synthesized via the reduction of corresponding carboxylic acids or esters. For example, (R)-2-methylbutanoic acid can be reduced to (R)-2-methylbutan-1-ol using LiAlH₄ , with subsequent benzyl ether formation to introduce the benzyloxy group. The benzyl moiety enhances lipophilicity and stability, making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

CAS No. |

84994-63-8 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

(2R)-3-methyl-2-phenylmethoxybutan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-10(2)12(8-13)14-9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3/t12-/m0/s1 |

InChI Key |

UISANADCMJCRIX-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)[C@H](CO)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(CO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)-3-methylbutan-1-ol typically involves the reaction of a suitable starting material with benzyl alcohol under specific conditions. One common method is the reduction of (2R)-2-(Benzyloxy)-3-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation of the corresponding aldehyde or ketone using a palladium or platinum catalyst. The process is optimized for large-scale production, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: (2R)-2-(Benzyloxy)-3-methylbutanal or (2R)-2-(Benzyloxy)-3-methylbutanoic acid.

Reduction: (2R)-2-(Benzyloxy)-3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(Benzyloxy)-3-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Benzyloxy)-3-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Extended Alkyl Chains

(R)-2-[2-(Benzyloxy)ethyl]-3-methylbutan-1-ol (CAS: 1072444-41-7) shares a benzyloxy group but includes an additional ethyl chain. Its molecular formula (C₁₄H₂₂O₂ , molecular weight: 222.33 g/mol) results in higher lipophilicity compared to the target compound. The extended chain may reduce crystallinity and alter solubility in polar solvents. Synthesis of this analog achieves a 92% yield via optimized etherification routes , suggesting efficient steric management despite increased complexity.

Substituted Benzyl Derivatives

(2R)-2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol (CAS: 172900-70-8) incorporates methoxy and methoxypropoxy substituents on the aromatic ring. These electron-donating groups enhance solubility in polar aprotic solvents (e.g., DMSO) and may influence reactivity in electrophilic substitutions. The molecular weight (C₁₉H₃₂O₅ , ~364.45 g/mol) and steric bulk limit its utility in sterically constrained reactions compared to the simpler benzyloxy analog .

Precursor Alcohols

(R)-2-Methylbutan-1-ol (2R-MB), a precursor to the target compound, lacks the benzyloxy group. Its lower molecular weight (102.17 g/mol) and primary alcohol functionality result in higher volatility (bp ~130°C) and water solubility. The absence of the benzyl group simplifies synthesis but reduces stability against oxidation .

Branched Alkenols

2-Methyl-3-buten-2-ol (CAS: 115-18-4) and 3-Methyl-2-buten-1-ol (CAS: 556-82-1) are unsaturated analogs. Their lower molecular weights (86.13 g/mol) and double bonds confer distinct reactivity (e.g., polymerization susceptibility) and lower boiling points (98–140°C) compared to the fully saturated, benzyl-protected target compound .

Ester Derivatives

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS: 729596-46-7) contains ester groups instead of ethers. Esters exhibit higher reactivity toward hydrolysis (especially under basic conditions), whereas the benzyl ether in the target compound provides greater stability. The ester’s molecular weight (370.4 g/mol) and stereochemical complexity further differentiate its applications in glycosylation or prodrug design .

Data Table: Key Properties of Compared Compounds

Research Implications

- Steric and Electronic Effects : The benzyloxy group in this compound provides steric shielding to the alcohol moiety, enhancing enantioselectivity in chiral syntheses compared to simpler alcohols like 2R-MB .

- Stability vs. Reactivity : Unlike ester derivatives , the benzyl ether’s stability under basic conditions makes it preferable for prolonged reactions.

- Industrial Relevance: Branched alkenols are cheaper but lack the stereochemical control required for high-value pharmaceutical intermediates, where the target compound excels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.